1-(2-Chlorobenzoyl)piperidin-3-ol
Overview
Description
1-(2-Chlorobenzoyl)piperidin-3-ol, also known as 838, is a compound with a wide range of applications in fields such as medicinal chemistry, pharmacology, and toxicology. It has the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(2-Chlorobenzoyl)piperidin-3-ol consists of a piperidine ring attached to a 2-chlorobenzoyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Scientific Research Applications
Stereochemistry of Ionic Thiol Addition
Research on piperidine-catalyzed addition of thiols to benzoyl compounds, including p-chlorobenzoyl-phenylacetylenes, highlighted the formation of mixtures of isomers. In different solvents, distinct isomers were obtained, indicating the solvent's role in influencing the stereochemistry of these reactions. This is crucial for understanding the chemical behavior of similar structures to 1-(2-Chlorobenzoyl)piperidin-3-ol (Omar & Basyouni, 1974).
Structural and Electronic Properties of Anticonvulsant Drugs
Studies on crystal structures of anticonvulsant compounds, including various piperidin-4-ols, have been carried out. These studies provide insights into the orientation and electronic distribution in molecules, which are vital for understanding the pharmacological properties of compounds like 1-(2-Chlorobenzoyl)piperidin-3-ol (Georges et al., 1989).
Synthesis and Characterization of Piperidine Derivatives
Research on the synthesis of various piperidine derivatives has been conducted, focusing on methods to create these compounds efficiently. Such studies are fundamental to the production and application of similar compounds in medicinal chemistry and drug development (Reese & Thompson, 1988).
Application in Alkaloid Synthesis
The synthesis of cis,cis 2,6-disubstituted piperidin-3-ol, closely related to 1-(2-Chlorobenzoyl)piperidin-3-ol, demonstrates its use as a chiral building block for alkaloid synthesis. This showcases the compound's relevance in creating complex molecular structures found in various natural products (Momose et al., 1997).
Antimicrobial Activity Studies
Studies on derivatives of piperidin-4-ols, including compounds structurally related to 1-(2-Chlorobenzoyl)piperidin-3-ol, have explored their antimicrobial activities. This highlights the potential use of such compounds in developing new antimicrobial agents (Dyusebaeva et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIABGTHHLANHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzoyl)piperidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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